molecular formula C10H13N B12108791 2-(2-Methylphenyl)cyclopropan-1-amine

2-(2-Methylphenyl)cyclopropan-1-amine

Cat. No.: B12108791
M. Wt: 147.22 g/mol
InChI Key: KZEFZXPGEZBFNW-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H13N It is a cyclopropane derivative with an amine group attached to the cyclopropane ring

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-(2-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H13N/c1-7-4-2-3-5-8(7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3

InChI Key

KZEFZXPGEZBFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methylphenylmagnesium bromide with cyclopropanone, followed by the reduction of the resulting cyclopropyl ketone to the corresponding amine using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for 2-(2-Methylphenyl)cyclopropan-1-amine may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylphenyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern on the cyclopropane ring and the presence of the amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-(2-Methylphenyl)cyclopropan-1-amine is a cyclopropyl amine that has garnered interest in medicinal chemistry due to its unique structural characteristics. This compound, with the molecular formula C11H15N and a molecular weight of approximately 175.25 g/mol, features a cyclopropane ring attached to a 2-methylphenyl group. The biological activity of this compound is still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and various neurological functions.

Structural Characteristics

The structure of 2-(2-Methylphenyl)cyclopropan-1-amine allows for diverse chemical interactions, making it a candidate for further pharmacological exploration. Its unique cyclopropane framework may influence its binding affinity to various biological targets. The following table compares similar compounds to highlight the structural uniqueness of 2-(2-Methylphenyl)cyclopropan-1-amine:

Compound NameMolecular FormulaKey Differences
1-(3-Methylphenyl)cyclopropan-1-amineC11H15NDifferent methyl group positioning on phenyl ring
3-(4-Methylphenyl)cyclopropan-1-amineC11H15NMethyl group at a different position on phenyl ring
1-(4-Fluorophenyl)cyclopropan-1-amineC11H14FNSubstitution of fluorine instead of methyl group

Biological Activity

Research indicates that cyclopropyl amines may exhibit significant biological activities, particularly in modulating neurotransmitter systems. Here are some findings related to the biological activity of 2-(2-Methylphenyl)cyclopropan-1-amine:

  • Neurotransmitter Interaction : Preliminary studies suggest that compounds like 2-(2-Methylphenyl)cyclopropan-1-amine may affect the release and uptake of neurotransmitters such as serotonin and dopamine, which are essential for mood regulation and cognitive functions.
  • Potential Therapeutic Applications : The compound's structural characteristics indicate potential therapeutic applications, particularly in the treatment of neurological disorders where serotonin and dopamine pathways are implicated.
  • Cyclopropylamine Derivatives : Studies involving cyclopropylamine derivatives have shown that modifications can lead to enhanced potency and selectivity for specific biological targets, such as β-secretase (BACE1), which is relevant for Alzheimer's disease treatment .

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of 2-(2-Methylphenyl)cyclopropan-1-amine requires detailed interaction studies with various receptors or enzymes. Potential areas for investigation include:

  • Binding affinity assessments with serotonin receptors (5-HT receptors).
  • Evaluation of modulation effects on dopamine receptor pathways.

These studies are crucial for determining the compound's viability as a drug candidate.

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